3-(3,3-dimethyl-2-oxobutoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
3-(3,3-DIMETHYL-2-OXOBUTOXY)-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound with a unique structure that includes a chromenone core and a dimethyl-oxobutoxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-DIMETHYL-2-OXOBUTOXY)-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves multiple steps, starting with the preparation of the chromenone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The dimethyl-oxobutoxy side chain is then introduced via esterification or etherification reactions, using reagents such as dimethyl oxalate and appropriate alcohols or phenols .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to minimize side reactions and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-(3,3-DIMETHYL-2-OXOBUTOXY)-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-(3,3-DIMETHYL-2-OXOBUTOXY)-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3,3-DIMETHYL-2-OXOBUTOXY)-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(3,3-DIMETHYL-2-OXOBUTOXY)-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE: This compound has a similar structure but includes a methyl group on the chromenone core.
3-(3,3-DIMETHYL-2-OXOBUTOXY)-4-ME-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-6-ONE: This variant includes additional hydrogenation of the chromenone core.
Uniqueness
3-(3,3-DIMETHYL-2-OXOBUTOXY)-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C19H22O4 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-(3,3-dimethyl-2-oxobutoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C19H22O4/c1-19(2,3)17(20)11-22-12-8-9-14-13-6-4-5-7-15(13)18(21)23-16(14)10-12/h8-10H,4-7,11H2,1-3H3 |
InChI Key |
XFWSNFVAULFNNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)COC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2 |
Origin of Product |
United States |
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